molecular formula C11H7Cl2NO2S B2478024 (2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate CAS No. 672949-82-5

(2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate

Cat. No.: B2478024
CAS No.: 672949-82-5
M. Wt: 288.14
InChI Key: IYBHEWJORCKXQK-UHFFFAOYSA-N
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Description

(2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate is a chemical compound with the molecular formula C11H7Cl2NO2S It is known for its unique structure, which includes a thiazole ring and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate typically involves the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with 4-chlorobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and minimize waste. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

(2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate involves its interaction with specific molecular targets. The thiazole ring in the compound can participate in various biochemical pathways, potentially inhibiting enzymes or modulating receptor activities. This interaction can lead to the desired biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-1,3-thiazol-5-yl)methyl benzoate
  • (2-Chloro-1,3-thiazol-5-yl)methyl 4-methylbenzoate
  • (2-Chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate

Uniqueness

(2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate is unique due to the presence of both a thiazole ring and a chlorobenzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2S/c12-8-3-1-7(2-4-8)10(15)16-6-9-5-14-11(13)17-9/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBHEWJORCKXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2=CN=C(S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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